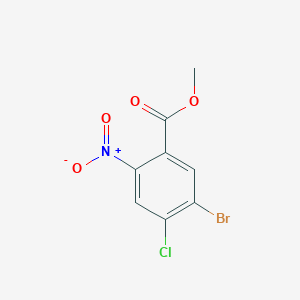

Methyl 5-bromo-4-chloro-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLIFCLIGLIUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-chloro-2-nitrobenzoate followed by bromination. The nitration process introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.

Reduction: The major product is the corresponding amine derivative.

Oxidation: Various oxidized forms of the compound are produced.

Scientific Research Applications

While "Methyl 5-bromo-4-chloro-2-nitrobenzoate" is not directly discussed in the provided search results, there are mentions of similar compounds such as "Methyl 5-chloro-2-nitrobenzoate", "Methyl 5-bromo-2-chloro-3-nitrobenzoate", and "Methyl 4-bromo-5-chloro-2-nitrobenzoate" . Information on these related compounds can provide insights into the potential applications of "this compound."

Related Compounds and Their Applications

Methyl 5-chloro-2-nitrobenzoate Methyl 5-chloro-2-nitrobenzoate (C8H6ClNO4) is used as an intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Research indicates its derivatives possess antibacterial properties against bacterial strains like Bacillus cereus and Staphylococcus aureus. It is also utilized in formulating agrochemicals like herbicides and pesticides.

Methyl 5-bromo-2-chloro-3-nitrobenzoate Methyl 5-bromo-2-chloro-3-nitrobenzoate is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. It is also utilized to investigate enzyme inhibitors, aiding the development of new therapeutic agents and acting as a probe in biochemical assays to study protein-ligand interactions.

Methyl 4-bromo-5-chloro-2-nitrobenzoate Methyl 4-bromo-5-chloro-2-nitrobenzoate, with the molecular formula C8H5BrClNO4, can be found in chemical databases like PubChem . Sigma-Aldrich also lists this compound in its catalog .

Synthesis and Reactions

Based on the synthesis methods for similar compounds, this compound can likely be synthesized through a multi-step process:

- Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

- Halogenation: The nitrated product is then halogenated using bromine and chlorine.

Like other compounds of this nature, this compound probably undergoes various chemical reactions, including:

- Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Potential Applications

Given the applications of related compounds, this compound likely has the following potential applications:

- Pharmaceutical Development: It may act as an intermediate in synthesizing anti-inflammatory and analgesic drugs.

- Agrochemicals: It could be used in formulating agrochemicals, including herbicides and pesticides.

- Organic Synthesis: It can serve as an intermediate in synthesizing complex organic molecules.

- Enzyme Inhibition Studies: The compound might be utilized to investigate enzyme inhibitors, helping develop new therapeutic agents.

Summary Table

| Compound | Applications |

|---|---|

| Methyl 5-chloro-2-nitrobenzoate | Intermediate in synthesizing pharmaceuticals, antibacterial properties, formulating agrochemicals |

| Methyl 5-bromo-2-chloro-3-nitrobenzoate | Intermediate in synthesizing complex organic molecules, enzyme inhibition studies, biochemical assays |

| Methyl 4-bromo-5-chloro-2-nitrobenzoate | Potential intermediate in synthesizing pharmaceuticals and agrochemicals, based on similar compounds; listed in chemical catalogs for research purposes |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate (CAS 929524-50-5)

- Substituents: Amino (-NH₂) at 5-position, Br at 2-position, Cl at 4-position.

- Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This increases nucleophilicity at the aromatic ring, making it more reactive in coupling reactions. Applications focus on synthesizing bioactive molecules, where the amino group serves as a site for further functionalization .

Methyl 5-Bromo-2-Chloro-4-Fluorobenzoate (CID 81429444)

- Substituents : Br at 5-position, Cl at 2-position, F at 4-position.

- Key Differences : Fluorine’s high electronegativity and small size enhance metabolic stability and lipophilicity compared to nitro. The absence of a nitro group reduces electron withdrawal, altering reactivity in electrophilic substitutions. This compound is used in materials science and agrochemical research .

5-Chloro-4-Fluoro-2-Nitrobenzoic Acid (CAS 138762-97-7)

- Substituents : Nitro at 2-position, Cl at 5-position, F at 4-position.

- Key Differences : The free carboxylic acid group (vs. methyl ester) increases solubility in polar solvents but reduces stability under basic conditions. This acid is a precursor for esters like the target compound and is used in coordination chemistry .

Physical and Chemical Properties

- Stability : Nitro groups in the target compound increase sensitivity to thermal decomposition compared to halogen-only analogs.

- Solubility : Methyl esters generally exhibit lower water solubility than their acid counterparts but better solubility in organic solvents like dichloromethane .

Biological Activity

Methyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article will explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrClNO4. Its structure includes a nitro group (-NO2), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoate backbone. These substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group is known for participating in redox reactions, while the halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exhibit biological effects, such as antimicrobial or anticancer properties.

Biological Activities

-

Antimicrobial Properties

- Research indicates that compounds with similar structures often exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly significant in this regard, as it can disrupt microbial cell functions.

- A study demonstrated that derivatives of nitrobenzoates showed promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

-

Anticancer Potential

- Some studies have explored the anticancer properties of related compounds. The mechanism typically involves the induction of apoptosis in cancer cells through oxidative stress pathways.

- In vitro studies have shown that nitro-substituted benzoates can inhibit the proliferation of cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 50 |

| This compound | Escherichia coli | 12 | 50 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.